
2-Tert-butylphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butylphenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylphenanthrene typically involves the alkylation of phenanthrene with tert-butylating agents under Friedel-Crafts conditions. The reaction can be catalyzed by various Lewis acids such as titanium tetrachloride, ferric chloride, and aluminum chloride in the presence of nitromethane . The reaction conditions include:
Reagents: Phenanthrene, tert-butyl alcohol or tert-butyl chloride, Lewis acid catalyst.
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, depending on the catalyst used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butylphenanthrene undergoes various chemical reactions, including:
Oxidation: Using tert-butyl hydroperoxide and molybdenum acetylacetonate, it can be oxidized to form quinones.
Reduction: Reduction with lithium aluminum hydride leads to the formation of dihydro derivatives.
Halogenation: Bromination with bromine in the presence of a catalyst forms dibromo derivatives.
Sulfonation: Treatment with concentrated sulfuric acid yields sulfonic acid derivatives.
Nitration: Nitration with nitric acid produces nitro derivatives.
Acylation: Acylation with acetyl chloride in the presence of aluminum chloride forms acetyl derivatives.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide, molybdenum acetylacetonate.
Reduction: Lithium aluminum hydride.
Halogenation: Bromine, catalyst (e.g., iron bromide).
Sulfonation: Concentrated sulfuric acid.
Nitration: Nitric acid, sulfuric acid.
Acylation: Acetyl chloride, aluminum chloride.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, dibromo derivatives, sulfonic acids, nitro derivatives, and acetyl derivatives.
Applications De Recherche Scientifique
2-Tert-butylphenanthrene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Tert-butylphenanthrene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pathways involved include modulation of enzyme activity and alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
2-Tert-butylphenanthrene can be compared with other tert-butylated phenanthrene derivatives such as 3-tert-butylphenanthrene and 2,6-di-tert-butylphenanthrene . These compounds share similar chemical properties but differ in their reactivity and applications due to the position and number of tert-butyl groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
List of Similar Compounds
- 3-tert-butylphenanthrene
- 2,6-di-tert-butylphenanthrene
- 2,7-di-tert-butylphenanthrene
- 3,6-di-tert-butylphenanthrene
Propriétés
Numéro CAS |
66553-04-6 |
|---|---|
Formule moléculaire |
C18H18 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
2-tert-butylphenanthrene |
InChI |
InChI=1S/C18H18/c1-18(2,3)15-10-11-17-14(12-15)9-8-13-6-4-5-7-16(13)17/h4-12H,1-3H3 |
Clé InChI |
OKOZVRRHEIEQOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


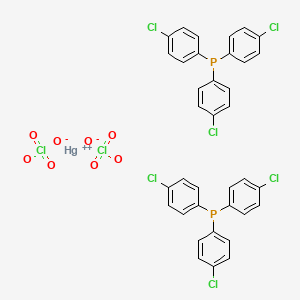
![2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B14467797.png)
![Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate](/img/structure/B14467818.png)
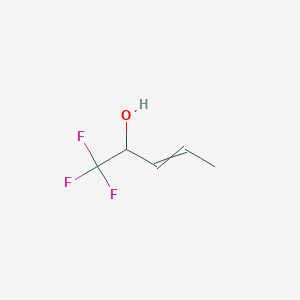

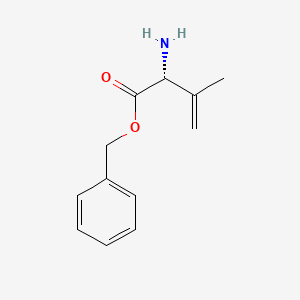
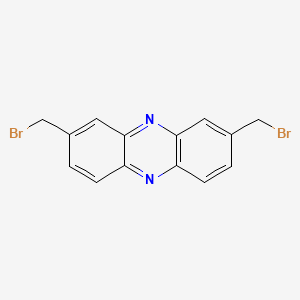

![2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-](/img/structure/B14467838.png)
![4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine](/img/structure/B14467846.png)
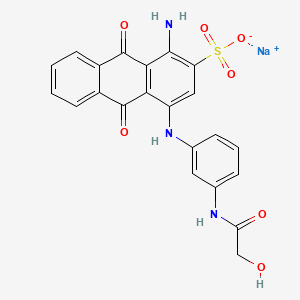
![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)

![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
